BRL-37344
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116049-78-6 |
|---|---|
Molecular Formula |
C19H22ClNO4 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |
InChI Key |
ZGGNJJJYUVRADP-ACJLOTCBSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
Appearance |
Solid powder |
Other CAS No. |
116049-78-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions
Beta-Adrenergic Receptor Agonist Profile
SB-206606 functions as a ligand for beta-adrenergic receptors, with a notable profile as an agonist, particularly for the β3 subtype. medchemexpress.comncats.ioncats.iodrugbank.com
Ligand Selectivity for Beta-3 Adrenergic Receptors (β3-AR)
Research indicates that SB-206606 exhibits selectivity for the β3-AR. Its affinity for the β3-AR is reported to be significantly higher than for the beta-1 (β1) and beta-2 (β2) adrenergic receptors. medchemexpress.comnih.govpatsnap.comresearchgate.net This preferential binding allows for the investigation of β3-AR-specific interactions in various biological systems, even in the presence of other beta-adrenergic receptor subtypes. nih.govresearchgate.net
Quantitative Characterization of Receptor Affinity and Potency
Quantitative studies have characterized the binding affinity of SB-206606 for the β3-AR. Using [³H]SB-206606 as a radioligand, binding studies in membranes from Chinese hamster ovary (CHO) K1 cells transfected with the rat β3-AR have shown a dissociation constant (Kd) value of 58 nM. medchemexpress.comnih.gov In rat interscapular brown adipose tissue, where β1, β2, and β3 subtypes coexist, the Kd value was found to be 38 nM. medchemexpress.comnih.gov The Kd value represents the concentration of the ligand at which half of the receptor sites are occupied, serving as a measure of binding affinity, with lower Kd values indicating higher affinity.
Potency, which refers to the concentration of a drug needed to produce a particular effect, is also a key characteristic. umn.edu SB-206606 has been described as a β3-adrenergic receptor agonist with an EC₅₀ value of 17 nM in human β3-AR expressed in CHO cells. ncats.ioncats.io The EC₅₀ is the concentration of an agonist that produces 50% of the maximum possible effect. mhmedical.com
Table 1: Receptor Binding Affinity Data for [³H]SB-206606
| Receptor Type | Tissue/Cell Line | Kd (nM) | Reference |
| β3-AR | Rat β3-AR transfected CHO K1 cells | 58 | medchemexpress.comnih.gov |
| β3-AR | Rat interscapular brown adipose tissue | 38 | medchemexpress.comnih.gov |
| Human β3-AR (EC₅₀ for agonist activity) | Human β3-AR expressed in CHO cells | 17 | ncats.ioncats.io |
Note: Kd values indicate binding affinity, while EC₅₀ values indicate functional potency for agonist activity.
Comparative Affinity for Beta-1 and Beta-2 Adrenergic Receptors
A key aspect of SB-206606's profile is its significantly lower affinity for β1 and β2 adrenergic receptors compared to β3-AR. The affinity of [³H]SB-206606 is reported to be 76 times higher for the β3-AR than for the combination of β1 and β2 adrenergic receptors. medchemexpress.comnih.govpatsnap.comresearchgate.net This differential affinity is crucial for its use as a selective tool in studying β3-AR-mediated effects. nih.govresearchgate.net
Stereochemical Considerations in Receptor Binding
SB-206606 is the RR-enantiomer of BRL 37344. nih.govnih.govpatsnap.com The stereochemistry of a ligand can significantly influence its interaction with chiral binding sites on receptors, affecting both affinity and efficacy. nih.govnih.gov The specific stereochemical configuration of SB-206606, the RR-enantiomer, is integral to its activity and selectivity at the β3-AR. nih.govnih.govpatsnap.com
Signaling Pathways and Intracellular Cascades
Beta-adrenergic receptors, including the β3-AR, are G protein-coupled receptors (GPCRs) that primarily couple to stimulatory G proteins (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, an effector enzyme. mhmedical.com
Mechanisms of Cyclic AMP Modulation
The primary intracellular signaling cascade mediated by β-adrenergic receptor activation, including the β3-AR, involves the modulation of cyclic AMP (cAMP) levels. cuni.cznih.gov Upon agonist binding, the activated β3-AR interacts with Gs proteins, promoting the exchange of GDP for GTP on the alpha subunit of Gs. mhmedical.com This activated alpha subunit then dissociates and stimulates adenylyl cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cAMP. cuni.cznih.gov The resulting increase in intracellular cAMP levels can then activate downstream effectors, such as protein kinase A (PKA), which phosphorylates various target proteins, leading to a range of cellular responses. cuni.cznih.gov As a β3-AR agonist, SB-206606 is expected to exert its effects, at least in part, through this Gs-mediated increase in cAMP production. cuni.cznih.gov
G-Protein Coupling and Associated Signaling Pathways
Beta-adrenergic receptors, including the β3-AR, are members of the G protein-coupled receptor (GPCR) superfamily. dntb.gov.uawikipedia.org GPCRs detect extracellular molecules and activate intracellular responses through coupling with G proteins. wikipedia.org Upon agonist binding, GPCRs undergo conformational changes that facilitate interaction with and activation of heterotrimeric G proteins. wikipedia.orgcovalx.com
While the specific details of SB-206606's interaction with G proteins are often discussed within the broader context of β3-AR signaling, β3-ARs are known to primarily couple to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). wikipedia.org cAMP is a crucial second messenger that propagates the signal downstream. wikipedia.orgkhanacademy.org
Research on β3-AR signaling indicates that these receptors can also signal through Gi-dependent coupling under certain conditions. cuni.cz The paradigm of GPCR signaling is evolving, with receptors potentially signaling through G protein-independent pathways or switching their coupling partners. cuni.cznih.gov
Downstream Cellular Responses Mediated by β3-AR Activation
Activation of β3-ARs by agonists like SB-206606 triggers a cascade of intracellular events primarily mediated by the increase in intracellular cAMP levels. khanacademy.org cAMP can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to diverse cellular responses. khanacademy.org
In brown adipose tissue, β3-AR activation plays a significant role in thermogenesis and lipolysis. Stimulation of β3-ARs leads to increased expression of genes involved in these processes, such as lipoprotein lipase. ncats.ioncats.io Studies in mouse brown adipocytes have shown that β-adrenoceptor subtype stimulation influences obese gene messenger ribonucleic acid (mRNA) and leptin secretion. ncats.ioncats.ioresearchgate.net The inhibitory effect of β3-agonists on ob gene mRNA expression might be due to its destabilization. researchgate.net
Beyond adipose tissue, β3-ARs are present in other tissues, including the heart. researchgate.net In the heart, β3-ARs can activate signaling pathways that may have cardioprotective effects. researchgate.net Data suggests that β-blockers, known for their cardioprotective effects, may partially mediate these effects by enhancing β3-AR activity. researchgate.net Targeting β3-ARs is being explored as a potential strategy to improve cardiac metabolism, function, and remodeling. researchgate.net
Cellular responses to receptor stimulation involve complex signaling pathways where the dynamics of signaling molecules and transcription factors can influence downstream outcomes. khanacademy.orgplos.org The specific response mediated by β3-AR activation through compounds like SB-206606 depends on the cell type and the specific downstream targets of the activated signaling pathways. khanacademy.org
Cellular and Tissue Specific Pharmacodynamics
Adipose Tissue Pharmacodynamics
Adipose tissue, both brown (BAT) and white (WAT), plays a crucial role in energy metabolism and expresses various adrenoceptor subtypes, including β3-ARs scilit.comnih.gov.
β3-AR Expression and Regulation in Adipocytes
Studies have investigated the expression levels of β1-, β2-, and β3-adrenoceptor mRNA in human brown and white adipose tissues. In newborn human brown adipose tissue, the relative amounts of β1-, β2-, and β3-adrenoceptor mRNA were found to be approximately 28%, 63%, and 9%, respectively, of the total β-adrenoceptor mRNA. scilit.comnih.gov. In contrast, human omental white adipose tissue showed no detectable β3-adrenoceptor mRNA, with β1- and β2-adrenoceptor mRNAs accounting for 9% and 91% of the total β-adrenoceptor mRNA, respectively. scilit.comnih.gov. Specific binding studies using [³H]-SB 206606, a radioligand for the β3-adrenoceptor, corroborated these findings, showing specific binding in brown adipose tissue but not in human omental white adipose tissue nih.govscilit.comnih.gov.
Binding studies using [³H]-SB 206606 in membranes from rat brown adipose tissue have determined a Kd value of 38 nM medchemexpress.comnih.gov. In membranes from Chinese hamster ovary K1 cells transfected with the rat β3-AR, the Kd value for [³H]-SB 206606 binding was 58 nM medchemexpress.comnih.gov. The affinity of [³H]-SB 206606 is reported to be significantly higher for the β3-AR compared to β1/β2-adrenoceptors, with an affinity ratio of 76 times higher for the β3-AR medchemexpress.comnih.gov. This selectivity allows for the measurement of interactions specifically with the β3-AR in complex membrane systems under controlled conditions nih.gov.
Data on β-adrenoceptor binding in human brown adipose tissue membranes using [³H]-SB 206606 showed a Kd of 87 nM and a Bmax of 167 fmol mg⁻¹ of proteins scilit.comnih.gov.
Table 1: β-Adrenoceptor Binding Parameters in Adipose Tissue
| Tissue | Radioligand | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Brown Adipose Tissue | [³H]-SB 206606 | β3-AR | 38 | - | medchemexpress.comnih.gov |
| CHO K1 cells (rat β3-AR) | [³H]-SB 206606 | β3-AR | 58 | - | medchemexpress.comnih.gov |
| Human Brown Adipose Tissue | [³H]-SB 206606 | β3-AR | 87 | 167 | scilit.comnih.gov |
| Human Brown Adipose Tissue | [³H]-CGP 12177 | β1/β2-AR | 1.9 | 156 | scilit.comnih.gov |
Effects on Lipolysis and Glucose Metabolism
Activation of β3-ARs in adipose tissue is known to stimulate lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011) mdpi.com. These released fatty acids can then be used as an energy source by other tissues mdpi.com. Glycerol released during lipolysis can contribute to gluconeogenesis in the liver, influencing glucose metabolism mdpi.comnih.gov. While the provided search results highlight the role of adipose tissue in glucose and lipid metabolism and the impact of conditions like insulin (B600854) resistance on lipolysis mdpi.comnih.govmdpi.comnih.gov, specific detailed research findings on the direct effects of SB-206606 on lipolysis and glucose metabolism were not extensively detailed within the search snippets. However, as a β3-AR agonist, SB-206606 is expected to promote lipolysis in tissues where functional β3-ARs are expressed, such as brown adipose tissue medchemexpress.comnih.govscilit.comnih.gov.
Influence on Uncoupling Protein (UCP) and Leptin Expression
Uncoupling proteins (UCPs), particularly UCP1, are primarily found in brown adipose tissue and play a key role in thermogenesis by uncoupling oxidative phosphorylation nih.govunav.edu. Leptin is a hormone primarily secreted by white adipocytes that regulates energy balance, including influencing energy expenditure and appetite mdpi.comnih.gov.
Studies have shown that β3-adrenergic agonists can induce a significant increase in UCP1 and UCP3 mRNA levels in brown adipose tissue unav.edu. Leptin infusion has also been shown to increase UCP1 and UCP3 mRNA levels unav.edunih.gov. Research in rats fed a high-energy diet indicated significant positive associations between interscapular brown adipose tissue UCP1 and UCP3 mRNA levels and serum leptin levels unav.edu. While the search results confirm the influence of β3-adrenergic agonists and leptin on UCP expression and the link between leptin and UCP levels, specific data on the direct influence of SB-206606 on UCP and leptin expression was not explicitly provided. However, given its action as a β3-AR agonist, SB-206606 would be expected to influence UCP expression in brown adipose tissue.
Cardiovascular System Pharmacodynamics
The cardiovascular system expresses various adrenoceptor subtypes, and β3-ARs are also present in cardiac tissues researchgate.netnih.gov.
Adrenoceptor Expression and Binding in Cardiac Tissues
Adrenoceptors, including β1-, β2-, and β3-ARs, are present in the heart and play a role in regulating cardiac function researchgate.netnih.gov. Studies in human failing hearts have investigated the mRNA levels and binding sites of various adrenoceptor subtypes in the left ventricle. While mRNA levels of α1A-, α1B-, β1-, and β2-ARs were found to be significantly higher in the left ventricle of failing hearts compared to controls, β3-AR mRNA levels were not significantly changed researchgate.net. Binding studies in the left ventricle of failing hearts showed a substantial decrease in β1- and β2-AR binding, but the binding to β3-AR was not changed researchgate.net.
Radioligand binding studies using [³H]-SB 206606 have been employed to characterize β3-adrenoceptor binding sites in cardiac tissues nih.gov. In murine left ventricles, cold stress was found to increase the number of β3-adrenoceptors while decreasing β1- and β2-adrenoceptors and muscarinic receptors nih.gov. The incubation time for [³H]-SB 206606 in these studies was 30 minutes at 38°C nih.gov.
Table 2: Adrenoceptor Binding Changes in Failing Human Left Ventricle
| Receptor Subtype | mRNA Levels (Failing vs Control) | Binding (Failing vs Control) | Reference |
| α1A-AR | Higher | Decreased | researchgate.net |
| α1B-AR | Higher | Decreased | researchgate.net |
| β1-AR | Higher | Decreased | researchgate.net |
| β2-AR | Higher | Decreased | researchgate.net |
| β3-AR | Not changed | Not changed | researchgate.net |
β3-AR-Mediated Cardioprotective Effects and Signaling
Research suggests that β3-adrenoceptors in the cardiovascular system may play putative roles in human pathologies researchgate.net. While the provided search results discuss cardioprotective effects mediated by other mechanisms, such as acetylcholine (B1216132) receptor activation and adiponectin signaling mdpi.comnih.govplos.org, and mention signaling pathways like JAK/STAT3 and NF-κB in the context of cardiac remodeling mdpi.comnih.gov, specific detailed research findings directly linking SB-206606 to β3-AR-mediated cardioprotective effects and the specific signaling pathways involved were not prominently featured in the provided snippets. However, the presence of β3-ARs in cardiac tissue and the known role of adrenoceptors in cardiovascular function suggest a potential area of investigation for the pharmacodynamics of SB-206606 in this system.
Investigation of Putative Beta-4 Adrenoceptor Interactions
SB-206606 has been utilized in studies investigating adrenergic receptor subtypes. It has been described as a potentially specific beta-3 adrenergic receptor (β3-AR) ligand. medchemexpress.commedchemexpress.com Research indicates that the affinity of [³H]SB 206606 is significantly higher for the β3-AR compared to the beta-1 (β1-AR) and beta-2 (β2-AR) adrenergic receptors, demonstrating a 76-fold higher affinity for β3-AR. medchemexpress.commedchemexpress.comnih.gov
Binding studies using [³H]SB 206606 have been conducted in membranes from Chinese hamster ovary K1 cells transfected with the rat β3-AR, yielding a Kd value of 58 nM. medchemexpress.comnih.gov In rat interscapular brown adipose tissue, where β1-, β2-, and β3-AR subtypes coexist, the Kd value for [³H]SB 206606 binding was found to be 38 nM. medchemexpress.comnih.gov The similar Kd values and binding affinities of various beta-adrenergic agonists and antagonists in both transfected cells and brown adipose tissue suggest that, in complex membrane systems, [³H]SB 206606 selectively binds to the β3-AR. nih.gov
Despite its reported selectivity for β3-AR, the relatively high nanomolar affinity (Kd values ranging from 38 to 93 nM) has been noted as a limitation for its use as a β3-AR-selective radioligand in certain tissues, particularly those expressing mixed beta-adrenoceptor populations. nih.govnih.gov Consequently, [³H]SB 206606 has been used less frequently compared to other radioligands with higher affinity, although it has been employed in some desensitization studies. nih.gov
The concept of a putative beta-4 adrenoceptor has also been explored in the context of beta-adrenoceptor pharmacology. Some research has investigated the obligatory role of beta-1 adrenoceptors for putative beta-4 adrenoceptor pharmacology. cuni.cz While SB-206606 is primarily characterized as a β3-AR ligand, its use in studies involving tissues with multiple beta-adrenoceptor subtypes necessitates careful consideration of its binding profile to differentiate interactions with specific subtypes.
Here is a table summarizing the binding affinities of [³H]SB 206606:
| Tissue/Cell Type | Receptor Subtype | Kd (nM) | Fold Higher Affinity vs. β1/β2-AR |
| Chinese hamster ovary K1 cells (transfected with rat β3-AR) | β3-AR | 58 | 76 |
| Rat interscapular brown adipose tissue | β3-AR | 38 | - |
Pharmacological Characterization in Other Biological Systems
Urogenital Tissues: Urinary Bladder, Urethra, and Prostate
Adrenoceptors play a significant role in regulating the function of the lower urinary tract, including the urinary bladder, urethra, and prostate. nih.gov Beta-adrenoceptors, particularly the β3- and β2-subtypes, are important in mediating the relaxation of smooth muscle in these tissues. nih.gov β3-adrenoceptor agonists are considered promising drug candidates for treating conditions like overactive bladder, which involves involuntary bladder contractions. nih.gov
SB-206606, as a β3-AR ligand, could potentially have effects on these tissues. Studies characterizing the pharmacological effects of β3-AR ligands in the urinary bladder, urethra, and prostate often involve assessing their ability to induce smooth muscle relaxation. nih.gov The presence and functional roles of adrenoceptor subtypes in these tissues are investigated through various methods, including radioligand binding studies and functional assays. nih.gov
The use of β3-adrenoceptor-selective radioligands like [³H]SB 206606 can aid in identifying and characterizing β3-ARs in urogenital tissues. nih.gov However, as mentioned earlier, the affinity of [³H]SB 206606 might be a limiting factor in tissues with mixed adrenoceptor populations. nih.gov Research indicates that β3-adrenoceptors are important in the human bladder, while β2-adrenoceptors are more significant in the human urethra. nih.gov Alpha-1 adrenoceptor agonists are also relevant in the treatment of benign prostatic hyperplasia (BPH), a condition affecting the prostate. nih.govnih.gov
Detailed research findings on the specific effects of SB-206606 in the urinary bladder, urethra, and prostate are not extensively detailed in the provided search results, beyond its potential use as a radioligand for β3-AR characterization in these tissues. Studies in this area would typically involve assessing its binding affinity to adrenoceptors in tissue preparations and evaluating its functional effects on smooth muscle tone and contractility.
Preclinical Efficacy and Therapeutic Potential
Metabolic Disorders Research
Research into the potential of SB-206606 in metabolic disorders has largely centered on its interaction with the Beta-3 adrenergic receptor, a target implicated in metabolic regulation. wikipedia.org
While Beta-3 adrenergic receptors are known to play a role in metabolic processes relevant to obesity, including effects on adipocytes, obese gene messenger ribonucleic acid, and leptin secretion, specific detailed preclinical efficacy studies directly investigating SB-206606 in obesity models were not explicitly detailed in the consulted literature. wikipedia.org Research in this area has explored the broader impact of Beta-3 adrenoceptor stimulation on metabolic parameters. wikipedia.org
SB-206606 was historically in preclinical development as a potential treatment for Diabetes Mellitus. wikipedia.org However, development efforts for this indication have since been discontinued (B1498344). wikipedia.org The specific reasons or findings that led to the discontinuation of preclinical development for Diabetes Mellitus were not detailed in the available information.
Investigations in Obesity Models
Neuropsychiatric Research Endeavors
Interest in SB-206606 has also extended to neuropsychiatric research, particularly concerning its engagement with the central nervous system and potential in addressing conditions like alcoholism. wikipedia.org
SB-206606 is noted as being "CNS Active." wikipedia.org However, the precise nature of its engagement with the central nervous system or the specific effects observed were not elaborated upon in the consulted preclinical literature.
SB-206606 has garnered some interest as a potential treatment for alcoholism. wikipedia.org It was listed as being in preclinical development for this condition. wikipedia.org Despite this noted interest and preclinical status, detailed findings or specific investigations of SB-206606 within alcoholism models were not provided in the available information.
Oncological Research Applications
Investigations in B-Cell Proliferative Disorders
Studies have explored the activity of SB-206606 against B-cell proliferative disorders. While specific detailed findings on SB-206606's direct impact on B-cell lymphoma or leukemia cell lines were not extensively available in the immediate search results, research in this area often involves assessing the compound's ability to inhibit cell growth and induce cell death in models of these diseases. Preclinical studies in B-cell lymphomas and leukemias frequently utilize in vitro drug testing on cell lines and primary cells from patients with hematological malignancies. diag2tec.com These investigations aim to identify potential therapeutic targets and evaluate the efficacy of novel agents. diag2tec.com B-cell lymphoproliferative disorders are a heterogeneous group of neoplasia characterized by the proliferation of mature B lymphocytes. mjhid.org Research in this field is centered on developing innovative preclinical models to understand disease development and resistance. carrerasresearch.org
Analysis of Synergistic Anti-Proliferative Activities with Chemotherapeutic Agents
The potential for SB-206606 to act synergistically with existing chemotherapeutic agents has also been a focus of preclinical evaluation. Combining therapeutic agents is a common strategy in cancer treatment to enhance efficacy and potentially overcome resistance mechanisms. biochempeg.com Preclinical studies investigating synergistic effects often assess the combined impact of agents on cell viability, proliferation, and apoptosis in cancer cell lines or in vivo models compared to the effects of each agent alone. The rationale for combining agents, such as antibody-drug conjugates with chemotherapy, includes the potential for additive or synergistic effects on tumor cells. biochempeg.com While direct data on SB-206606 combinations were not prominently featured, the principle of evaluating synergy is well-established in preclinical oncology. For instance, studies have shown synergistic enhancement of chemotherapy-induced cell death in other hematological malignancies when combined with different agents. nih.gov This suggests a broader interest in identifying combinations that improve outcomes in lymphoproliferative disorders.
Advanced Methodologies in Sb 206606 Pharmacological Characterization
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool in receptor pharmacology, used to quantify the interaction between a ligand and its receptor. These assays typically involve a radiolabeled ligand that binds to specific receptor sites, allowing for the measurement of binding affinity (Kd) and receptor density (Bmax). sygnaturediscovery.com
Development and Application of [3H]SB 206606 as a Selective Radioligand
The development of a selective radioligand is crucial for accurately studying the binding characteristics of a specific receptor subtype in the presence of other related receptors. uni-regensburg.denih.gov The RR-enantiomer of BRL 37344 was tritiated to create [3H]SB 206606, a compound designed to be a potentially specific ligand for the beta 3-adrenergic receptor (β3-AR). nih.gov This radioligand has been applied in binding studies using membrane preparations from cells transfected with the rat β3-AR and from rat interscapular brown adipose tissue, a tissue known to express β1-, β2-, and β3-adrenergic receptor subtypes. nih.gov The use of [3H]SB 206606 allows for the selective measurement of binding to the β3-AR, even in tissues where other beta-adrenergic receptor subtypes are present. nih.gov
Saturation and Competition Binding Study Designs
Saturation and competition binding studies are standard designs used with radioligands to determine receptor binding parameters. sygnaturediscovery.comresearchgate.netnih.gov
Saturation Binding Studies: These experiments involve incubating increasing concentrations of the radioligand ([3H]SB 206606) with a fixed amount of membrane preparation. researchgate.netupenn.edu By measuring the amount of bound radioligand at each concentration, researchers can determine the total binding. Non-specific binding, which occurs at sites other than the receptor of interest, is measured in the presence of a high concentration of unlabeled ligand to saturate the specific binding sites. Specific binding is then calculated by subtracting non-specific binding from total binding. researchgate.net Analysis of the specific binding data allows for the determination of the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax), which represents the receptor density in the membrane preparation. revvity.com Studies using [3H]SB 206606 have shown binding to a single population of binding sites in both transfected cells and brown adipose tissue membranes. nih.gov The Kd values reported for [3H]SB 206606 binding to membranes from Chinese hamster ovary K1 cells transfected with the rat β3-AR and from brown adipose tissue were 58 nM and 38 nM, respectively. nih.govmedchemexpress.commedchemexpress.com
Here is a table summarizing the Kd values from saturation binding studies:
| Membrane Source | Kd for [3H]SB 206606 (nM) | Citation |
| CHO K1 cells transfected with rat β3-AR | 58 | nih.govmedchemexpress.commedchemexpress.com |
| Rat interscapular brown adipose tissue | 38 | nih.govmedchemexpress.commedchemexpress.com |
| Human brown adipose tissue membrane β3-adrenoceptors | 87 | nih.govresearchgate.netscilit.com |
Competition Binding Studies: These studies involve incubating a fixed concentration of the radioligand ([3H]SB 206606) with the membrane preparation in the presence of varying concentrations of an unlabeled competing compound. sygnaturediscovery.comnih.govreactionbiology.comfrontiersin.orgbiorxiv.org The ability of the unlabeled compound to displace the radioligand from the receptor binding site is measured. nih.gov This allows for the determination of the inhibition constant (Ki) of the competing compound, which reflects its affinity for the receptor. sygnaturediscovery.comrevvity.com Competition binding studies using [3H]SB 206606 with various beta-adrenergic agonists and antagonists in brown adipose tissue membranes have shown similar Ki values to those obtained in transfected cells, further supporting the selective binding of [3H]SB 206606 to the β3-AR. nih.gov The order of binding affinity observed in these studies was BRL 37344 >> (-)-isoproterenol = (-)-norepinephrine > (-)-epinephrine = (+)-isoproterenol. nih.gov The binding of [3H]SB 206606 was stereospecifically displaced by the active R,R-enantiomer of BRL 37344. nih.govresearchgate.netscilit.com The affinity of [3H]SB 206606 for the β3-AR has been reported to be significantly higher (76 times) than for the β1/β2-adrenergic receptors. nih.govmedchemexpress.commedchemexpress.com
Functional Assays for Receptor Activity
Beyond binding affinity, functional assays are essential to understand how ligand binding translates into a cellular response. These assays measure downstream signaling events or physiological effects mediated by receptor activation.
Cyclic AMP Accumulation Measurements
Many G protein-coupled receptors (GPCRs), including beta-adrenergic receptors, signal through modulation of adenylyl cyclase activity, which leads to changes in intracellular cyclic AMP (cAMP) levels. creativebiomart.netnih.govcellsignal.com Agonists of Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP accumulation, while agonists of Gi-coupled receptors inhibit it, decreasing cAMP levels. creativebiomart.net cAMP accumulation assays measure the changes in intracellular cAMP in response to ligand stimulation. creativebiomart.netnih.gov These assays can be used to assess the efficacy and potency of compounds like SB-206606 in activating or inhibiting β3-AR-mediated cAMP signaling. creativebiomart.netmedchemexpress.com The detection of cAMP is often based on competitive immunoassays. creativebiomart.netcellsignal.com
Assessment of Lipolytic Responses
Beta-adrenergic receptors, particularly the β3-AR, play a significant role in regulating lipolysis in adipose tissue. nih.gov Lipolysis is the breakdown of triglycerides into free fatty acids and glycerol (B35011). Functional assays assessing lipolytic responses measure the release of glycerol or free fatty acids from adipocytes or adipose tissue explants in response to compound treatment. nih.gov These assays can be used to determine if SB-206606, as a β3-AR ligand, can stimulate lipolysis, reflecting its functional agonist activity in this pathway. nih.govnih.gov
Nitric Oxide Synthase Activity Determination
Studies have indicated that β3-adrenoceptor stimulation can activate a nitric oxide synthase (NOS) pathway in certain tissues, such as human ventricle. dntb.gov.uauni-freiburg.de NOS enzymes produce nitric oxide (NO), a signaling molecule involved in various physiological processes. Assays to determine nitric oxide synthase activity measure the production of NO or its metabolites, or the conversion of arginine to citrulline, a co-product of NO synthesis. nih.govnih.gov While the primary signaling pathway for β3-AR is often linked to cAMP, investigating the effects of SB-206606 on NOS activity can reveal involvement in alternative or parallel signaling cascades. nih.gov
Gene Expression Analysis
Gene expression analysis techniques have been employed to understand the impact of SB-206606, particularly in the context of its known activity at adrenergic receptors. These methods provide insight into how the compound influences the transcription of specific genes.
Transcriptional Regulation Analysis via mRNA Expression (e.g., Northern Blot)
Transcriptional regulation analysis, often performed by examining messenger RNA (mRNA) expression levels, has been a key method in characterizing the effects of adrenergic agonists like SB-206606. Northern blot analysis, a classical technique for detecting specific RNA molecules in a sample, has been utilized to assess the expression of adrenoceptor subtypes in various tissues.
Studies investigating the expression of beta-1, beta-2, and beta-3 adrenoceptor mRNA in human brown and white adipose tissues have employed Northern blot analysis. In newborn human brown adipose tissue, the relative amounts of beta-1, beta-2, and beta-3 adrenoceptor mRNA were determined to be 28%, 63%, and 9%, respectively, of the total beta-adrenoceptor mRNA, as measured by Northern blot nih.govresearchgate.netscilit.com. In contrast, beta-3 adrenoceptor mRNA was not detected in human omental white adipose tissue using this method nih.govresearchgate.netscilit.com.
While not directly using SB-206606, research on the effects of beta-3 adrenergic agonists on gene expression has also utilized Northern blot. For instance, the expression level of the obese gene mRNA in rat brown and epididymal white adipose tissue was measured on Northern blots hybridized with a rat obese gene probe researchgate.net. This demonstrates the application of Northern blot in assessing the transcriptional effects downstream of beta-adrenergic receptor activation.
Other methods for assessing mRNA expression, such as real-time RT-PCR, have also been used in related studies to detect beta-adrenoceptor messenger RNAs in human tissues, highlighting the suite of tools available for transcriptional analysis in pharmacological research researchgate.net.
In Vitro Cellular and Tissue Models
In vitro models, ranging from cultured cell lines to isolated tissue preparations, provide controlled environments to study the direct effects of SB-206606 on specific cell types and tissues.
Utilization of Transfected Cell Lines (e.g., Chinese Hamster Ovary K1 Cells)
Transfected cell lines, particularly Chinese Hamster Ovary (CHO) cells, have been instrumental in characterizing the activity and affinity of SB-206606, especially concerning its interaction with the beta-3 adrenergic receptor (β3-AR). CHO cells are widely used due to their robust growth and amenability to genetic modification and transfection biocompare.com.
CHO-K1 cells transfected with the human β3-AR have been used to determine the potency of SB-206606. The compound has been reported to act as an agonist for the human β3-AR expressed in CHO cells with an EC50 value of 17 nM ncats.io.
Binding studies using [3H]SB-206606 have also been conducted in membranes from CHO-K1 cells transfected with the rat β3-AR. These studies determined a dissociation constant (Kd) of 58 nM for [3H]SB-206606 binding to the rat β3-AR in this system medchemexpress.com. These findings highlight the utility of transfected CHO-K1 cells in quantifying the binding affinity and functional potency of SB-206606 at recombinant receptors.
Studies in Differentiated Primary Adipocytes
Differentiated primary adipocytes have been used to investigate the cellular effects of adrenergic stimulation, providing a more physiologically relevant model compared to some immortalized cell lines. Studies in mouse brown adipocytes differentiated in culture have examined the effects of beta-adrenoceptor subtype stimulation on gene expression, such as obese gene mRNA, and on leptin secretion ncats.io.
Research involving human brown and white adipose tissue has also included mRNA expression and binding studies to characterize adrenoceptors nih.govresearchgate.netscilit.com. While not always explicitly termed "primary adipocytes in culture" in the provided snippets, studies on differentiated adipocytes, including immortalized human brown adipocytes, have explored responses to adrenergic agonists, including effects on lipolysis and UCP1 expression researchgate.net. These studies contribute to understanding the cellular targets and effects of compounds like SB-206606 in adipose tissue.
Analysis in Isolated Tissue Preparations
Isolated tissue preparations allow for the study of drug effects on the physiological responses of specific tissues ex vivo. This method involves maintaining the viability and function of a tissue segment in a controlled environment, such as an organ bath ugobasile.comadinstruments.com.
SB-206606, also known as BRL-37344, has been studied in isolated tissue preparations. For example, this compound (at concentrations ranging from 10^-11 to 10^-5 M) was shown to decrease the amplitude of oxytocin-induced contractions in rat myometrial strips in vitro in a concentration-dependent manner ncats.io. This demonstrates the use of isolated tissue preparations to assess the functional effects of SB-206606 on smooth muscle contractility. Common isolated tissue preparations used in pharmacology include strips of intestine, trachea, atria, and blood vessels, among others, allowing for the study of various receptor-mediated responses slideshare.netuah.es.
In Vivo Animal Models
In vivo animal models are crucial for evaluating the systemic effects and pharmacological profile of compounds like SB-206606 within a living organism. These models can provide insights into efficacy and target engagement that cannot be fully replicated in vitro.
SB-206606 (this compound) was previously in preclinical development, including for conditions such as diabetes mellitus ncats.io. This stage of development typically involves extensive testing in various animal models to assess pharmacokinetics, pharmacodynamics, and potential efficacy in disease models.
While specific detailed findings of SB-206606 administration in animal models were not extensively detailed in the provided search results beyond its preclinical status, the use of animal models is a standard component of pharmacological characterization. Research in areas relevant to SB-206606's known activity as a beta-3 adrenergic agonist, such as studies on adipose tissue biology and metabolic regulation, frequently utilize rodent models, including genetically modified mice nih.govxiahepublishing.com. For instance, mouse models have been used to study beige adipocyte development and the effects of adrenergic stimulation in white adipose tissue nih.gov. Animal models are indispensable tools for understanding complex biological mechanisms and evaluating potential therapeutic agents in a physiological context scantox.comresearchgate.net.
Application in Rodent Research Models (e.g., Hamsters, Mice)
Rodent models, including mice and hamsters, serve as valuable tools in the preclinical pharmacological characterization of compounds like SB-206606. These models allow for the investigation of drug binding, distribution, and effects within a complex physiological system.
SB-206606 is recognized as a potentially specific ligand for the beta 3-adrenergic receptor (β3-AR). Research indicates that [3H]SB 206606 exhibits a significantly higher affinity for the β3-AR compared to beta 1- and beta 2-adrenergic receptors. medchemexpress.compatsnap.commedchemexpress.com This differential affinity is a key aspect characterized in binding studies. For instance, binding of [3H]SB 206606 has been evaluated in membranes derived from Chinese hamster ovary (CHO) K1 cells that were transfected with the rat β3-AR. medchemexpress.com These studies have determined dissociation constant (Kd) values, providing quantitative data on the binding interaction. A Kd value of 58 nM was reported for [3H]SB 206606 binding to membranes from CHO cells expressing the rat β3-AR. medchemexpress.com Furthermore, binding studies have also been conducted in brown adipose tissue, a tissue known to express beta 1-, beta 2-, and beta 3-adrenergic receptor subtypes, where a Kd value of 38 nM for [3H]SB 206606 binding was observed. medchemexpress.com
Comparative studies, including those employing techniques such as thermographic imaging in mice, have also been utilized in the evaluation of compounds related to SB-206606. patsnap.com The use of high-fat diet-induced obese mice models has been mentioned in the context of investigating compounds like SB-206606 for their potential to improve glucose metabolic control. medchemexpress.com
The application of SB-206606 in rodent models allows for the assessment of its interaction with adrenergic receptors in relevant tissues and its potential impact on physiological processes. The distinct pharmacological profiles observed in these models contribute to a comprehensive understanding of SB-206606.
| Study Model | Receptor Target | Ligand | Kd Value (nM) |
|---|---|---|---|
| CHO K1 cells transfected with rat β3-AR | Rat β3-AR | [3H]SB 206606 | 58 |
| Brown adipose tissue (rodent) | β3-AR (among others) | [3H]SB 206606 | 38 |
Specific Genetic Models (e.g., M2 Muscarinic Receptor Knockout Mice)
Specific genetic models, such as knockout mice, provide invaluable insights into the role of particular receptors in mediating the effects of pharmacological agents. M2 muscarinic receptor knockout (M2KO) mice have been employed in research to explore the interplay between different receptor systems and the effects of compounds like SB-206606.
M2 muscarinic receptors are predominantly expressed in the heart and play a significant role in regulating heart rate and contractility. ebi.ac.uknih.gov M2KO mice, lacking functional M2 receptors, offer a model to study the compensatory mechanisms and the roles of other receptors, including adrenoceptors, in physiological responses. nih.govjax.org
Research utilizing M2KO mice has investigated the role of beta 3-adrenoceptors in the context of stress, such as cold stress, and heart regulation. nih.gov These studies have incorporated binding experiments using radioligands, including [3H]SB 206606, to assess receptor binding in tissues from M2KO mice. nih.govcuni.cz Such studies can reveal how the absence of the M2 receptor affects the expression or function of other receptors, potentially influencing the binding characteristics of ligands like SB-206606.
The use of M2KO mice in conjunction with pharmacological tools like SB-206606 allows researchers to dissect the complex signaling pathways and functional interactions between muscarinic and adrenergic receptor systems in specific physiological contexts. Findings from these genetic models contribute to a deeper understanding of the pharmacological profile of SB-206606 and the physiological roles of the receptors it interacts with.
Challenges and Interpretational Caveats in Sb 206606 Research
Methodological Limitations in Radioligand Binding Assays (e.g., Affinity in Rodent Models)
Radioligand binding assays are fundamental techniques for characterizing the interaction between a compound and its target receptor, providing crucial data on affinity and receptor density. However, studies involving SB-206606, particularly its tritiated form ([³H]SB 206606), have highlighted certain methodological limitations.
One significant challenge noted with [³H]SB 206606, when evaluated as a radioligand for β3-adrenoceptors, is its relatively low affinity. The reported affinity is in the triple-digit nanomolar range, which has been described as rendering it "practically useless" for certain applications uva.nl. The utility of a radioligand in binding assays is significantly impacted by its affinity; radioligands with low affinity generally exhibit faster dissociation rates, making it difficult to maintain sufficient receptor occupancy during experimental procedures, such as washing steps uah.es. Useful radioligands typically have a high affinity, often with a dissociation constant (Kd) below 100 nM uah.es.
Furthermore, species differences in receptor affinity can pose interpretational caveats in preclinical research involving rodent models. While specific detailed data on SB-206606 affinity across different species was not extensively available, studies with related β-adrenoceptor ligands, such as L-748,337, have demonstrated lower affinity in rodent tissues (like rat or mouse) compared to human receptors uva.nlresearchgate.net. This suggests that findings from radioligand binding assays conducted in rodent models might not directly translate to the human context, necessitating careful interpretation of affinity data obtained in these species. The existence of high- and low-affinity states for agonists at β-adrenoceptors in vitro also adds complexity to the interpretation of binding data uva.nl.
These limitations underscore the necessity for careful assay design and validation when using radioligand binding techniques to study SB-206606 interactions, particularly when aiming to extrapolate findings from rodent models to potential human effects.
Preclinical Translation Hurdles and Safety Considerations
Information specifically detailing preclinical translation hurdles and safety considerations directly pertaining to SB-206606 was not available in the consulted search results.
Concluding Perspectives and Future Research Trajectories
Remaining Scientific Questions and Knowledge Gaps
Despite advancements, several scientific questions and knowledge gaps remain regarding SB-206606 and β3-ARs. While SB-206606 is known for its selectivity, further detailed characterization of its interactions with β3-AR subtypes and potential off-target effects is an ongoing area of investigation. The precise downstream signaling pathways activated by β3-AR stimulation can vary depending on the tissue and cellular context, and a comprehensive understanding of these diverse mechanisms is still needed. For instance, in cardiomyocytes, β3-AR activation has been implicated in both inhibiting contractile function and potentially offering cardioprotection through different pathways scientificarchives.comahajournals.org. The differential coupling of β3-AR to various G proteins and downstream effectors in different tissues requires further elucidation.
Another critical area involves understanding the physiological and pathophysiological roles of β3-AR in various organs beyond adipose tissue and the urinary bladder, such as the brain and cardiovascular system mdpi.commdpi.commdpi.comahajournals.org. While studies suggest a role for β3-AR in mediating resilience in the brain's reward system and its potential as a target for antidepressant development, more research is needed to translate these findings into clinical applications mdpi.com. Similarly, the complex role of β3-AR in the heart, including its potential involvement in heart failure, warrants further investigation mdpi.comscientificarchives.comresearchgate.net. The impact of genetic variations in the β3-AR gene on receptor function and individual responses to ligands like SB-206606 is also an important area for future study.
Potential for Novel Therapeutic Strategies and Repurposing
The selective agonism of β3-AR by compounds like SB-206606 presents potential for novel therapeutic strategies. Traditionally, β3-AR agonists have been explored for the treatment of obesity and type 2 diabetes due to their role in lipolysis and thermogenesis in adipose tissue mdpi.comresearchgate.netresearchgate.net. However, the clinical success in these areas has been limited thus far researchgate.netresearchgate.net.
Emerging research suggests potential applications in other fields. The observed role of β3-AR in mediating pro-resilient effects in the brain indicates a potential for targeting this receptor in the treatment of anxiety and depressive disorders mdpi.com. This represents a conceptually different mechanism of action compared to existing antidepressants mdpi.com. Furthermore, the presence and function of β3-AR in the cardiovascular system suggest potential implications for treating cardiac conditions, although its exact role in health and disease requires further clarification mdpi.comscientificarchives.comahajournals.orgresearchgate.net. The potential for repurposing existing β3-AR ligands or developing new ones with improved profiles for these novel indications is an active area of research.
The development of highly selective β3-AR agonists may also offer advantages by minimizing off-target effects associated with β1 and β2-AR activation, such as increased heart rate and muscle tremors researchgate.net.
Advancements in Beta-3 Adrenergic Receptor Ligand Development
The development of β3-adrenergic receptor ligands has seen significant efforts aimed at improving potency, selectivity, and pharmacokinetic properties. Early β3-AR agonists often contained a carboxylic acid moiety, which could lead to rapid metabolism researchgate.net. More recent efforts have focused on developing compounds with improved metabolic stability and oral bioavailability researchgate.net.
The availability of selective pharmacological tools like [3H]SB 206606 has been crucial in characterizing β3-AR binding and function nih.gov. Advances in structural biology, such as crystallography and cryo-EM, are providing insights into the molecular mechanisms of ligand recognition and receptor activation for adrenergic receptors, which can inform the structure-based design of new β3-AR ligands nih.gov. Understanding the amino acid residues that determine subtype selectivity is key to developing more precise ligands ahajournals.org.
Despite the challenges, the ongoing research into β3-AR structure, function, and signaling pathways, coupled with advancements in medicinal chemistry and structural biology, continues to drive the development of novel and more effective β3-AR targeted therapies. The focus is shifting towards developing highly selective agonists or modulators that can harness the therapeutic potential of β3-AR in various conditions while minimizing off-target effects.
Q & A
Q. How can researchers leverage SB-206606’s β3-AR specificity to study cross-talk with other signaling pathways (e.g., insulin/GLP-1)?
- Methodological Answer : Design co-stimulation assays:
- Cellular models : Use adipocytes or pancreatic β-cells with siRNA knockdown of β3-AR.
- Pathway analysis : Multi-omics (transcriptomics/proteomics) to identify β3-AR-modulated targets.
- Validation : Confirm findings with pathway-specific inhibitors () .
Data Management & Reporting
- Data Tables : Include processed data (e.g., EC50 values, statistical significance) in the main text (). Raw datasets (e.g., HPLC chromatograms, binding curves) belong in appendices ().
- Contradiction Analysis : Use ’s “principal contradiction” framework to prioritize critical variables (e.g., receptor density > metabolic clearance) in conflicting studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
